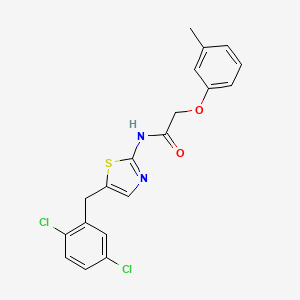

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2S/c1-12-3-2-4-15(7-12)25-11-18(24)23-19-22-10-16(26-19)9-13-8-14(20)5-6-17(13)21/h2-8,10H,9,11H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXIRCFKLYLYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide” typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and a thiourea derivative.

Substitution with Dichlorobenzyl Group: The thiazole ring is then substituted with a 2,5-dichlorobenzyl group through a nucleophilic substitution reaction.

Attachment of Toloxyacetamide Moiety: Finally, the tolyloxyacetamide group is introduced via an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. Optimizing reaction conditions such as temperature, solvent, and reaction time is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

“N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its biological activity and potential as a lead compound for drug development.

Medicine: Exploring its therapeutic potential for treating diseases.

Industry: Utilizing its chemical properties for material science and other industrial applications.

Mechanism of Action

The mechanism of action of “N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Enzyme Inhibition

- MAO-B/BChE Inhibitors: Benzothiazole-acetamides () show IC₅₀ values <0.1 µM for MAO-A, with selectivity driven by thiazole ring interactions. The target compound’s dichlorobenzyl group may similarly enhance MAO-B affinity .

- AChE Inhibition: Coumarin-linked analogs () exhibit moderate AChE inhibition (IC₅₀ ~10 µM), suggesting the target’s m-tolyloxy group could reduce activity compared to π-rich systems like coumarin .

Anticancer Activity

- Thiazol-2-yl acetamides with chlorobenzyl groups () demonstrate selective cytotoxicity against melanoma (GI₅₀ = 1–5 µM) and breast cancer. The 2,5-dichloro substitution in the target compound may improve DNA intercalation or kinase inhibition compared to mono-chloro derivatives .

Antimicrobial Activity

- Halogenated acetamides () show MICs as low as 13 µmol/L against S. aureus and C. albicans. The target’s dichlorobenzyl group aligns with SAR trends where electron-withdrawing substituents enhance membrane penetration .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups: Chlorine atoms at the benzyl position (meta/para) enhance target binding and metabolic resistance, as seen in MAO inhibitors () and antimicrobials ().

Linker Flexibility: Piperazine or phenoxy linkers () modulate solubility and bioavailability. The target’s ether linkage (m-tolyloxy) balances lipophilicity and steric bulk.

Aromatic Systems: Extended conjugation (e.g., coumarin in ) improves π-π stacking with enzyme active sites, whereas simpler aryl groups prioritize selectivity .

Biological Activity

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-(m-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dichlorobenzyl group and an acetamide moiety. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds with thiazole rings often exhibit significant biological activities including antimicrobial, antifungal, and antitumor properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines and its potential as an antimicrobial agent.

Antitumor Activity

Studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to this compound have demonstrated promising results in inhibiting cell growth in lung cancer cell lines (A549, HCC827, NCI-H358) through various assays such as MTS cytotoxicity assays and BrdU proliferation assays .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| This compound | HCC827 | TBD |

| This compound | NCI-H358 | TBD |

Note: TBD = To Be Determined based on future experimental data.

Antimicrobial Activity

Thiazole derivatives have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study: Antimicrobial Testing

In a study examining the antimicrobial efficacy of similar thiazole compounds, it was found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting that structural modifications could enhance activity.

The biological activity of thiazole derivatives often involves interaction with cellular targets such as enzymes or receptors critical for cell survival and proliferation. For example:

- Antitumor Mechanism : Compounds may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with DNA replication processes may contribute to their efficacy.

Q & A

Q. Key Parameters :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for thiazole-acetamide coupling .

- Temperature Control : Maintaining 60–80°C prevents thermal degradation of sensitive intermediates (e.g., dichlorobenzyl groups) .

- Catalyst Use : Sodium hydride (NaH) facilitates deprotonation in acylation steps, but excess amounts may hydrolyze the acetamide .

Methodological Note : Use TLC (hexane:ethyl acetate, 9:1) for real-time monitoring and adjust reaction times based on intermediate stability .

Advanced: How should researchers address contradictions in reported bioactivity data for structurally similar compounds?

Q. Case Study :

- : Reports enzyme inhibition via thiazole-pyrimidine interactions.

- : Suggests sulfonyl groups in analogs alter target selectivity.

Q. Resolution Strategy :

Comparative SAR Analysis : Systematically modify substituents (e.g., replace m-tolyloxy with p-tolylthio) and test activity against standardized assays .

In Silico Profiling : Use molecular dynamics simulations to assess binding affinity variations caused by dichlorobenzyl vs. dimethylphenyl groups .

Advanced: What strategies are effective for rational design of derivatives with enhanced pharmacokinetic properties?

- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole to improve metabolic stability while retaining activity .

- Prodrug Approaches : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety for controlled release .

- LogP Optimization : Reduce hydrophobicity by replacing dichlorobenzyl with fluorinated analogs, balancing membrane permeability and solubility .

Q. Synthetic Example :

- Step 1 : Synthesize 2-chloro-N-(thiazol-2-yl)acetamide via refluxing with chloroacetyl chloride in triethylamine .

- Step 2 : Couple with 5-(2,5-dichlorobenzyl)thiazole under NaH/DMF conditions .

Advanced: What reaction mechanisms explain the compound’s susceptibility to oxidation or nucleophilic substitution?

- Oxidation : The thiazole sulfur may oxidize to sulfoxide/sulfone under strong oxidizing agents (e.g., KMnO₄), altering bioactivity .

- Nucleophilic Substitution : The acetamide’s α-carbon is electrophilic; attack by amines or thiols generates derivatives (e.g., thioacetamides) .

Mitigation : Use inert atmospheres (N₂/Ar) during synthesis and avoid protic solvents in substitution steps .

Basic: What are common impurities generated during synthesis, and how are they mitigated?

- By-Products : Unreacted 2,5-dichlorobenzyl bromide, dimerized thiazole intermediates.

- Mitigation :

- Purify via column chromatography (silica gel, ethyl acetate/hexane) .

- Recrystallize from ethanol/water mixtures to remove polar impurities .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.